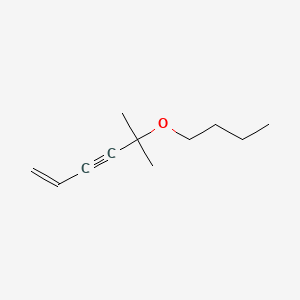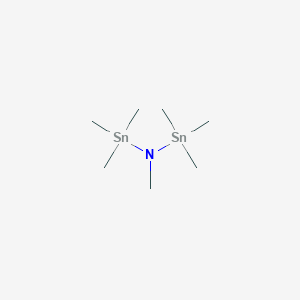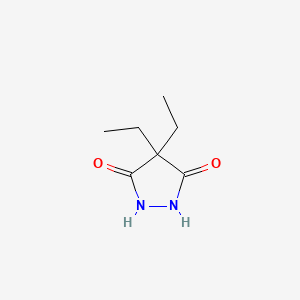
Phosphoramidic acid, ethyl-, methyl (2,4,5-trichlorophenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoramidic acid, ethyl-, methyl (2,4,5-trichlorophenyl) ester is a chemical compound with the molecular formula C8H9Cl3NO3P and a molecular weight of 304.495 g/mol . This compound is part of the phosphoramides family, which are derivatives of phosphoric acid where the OH groups have been replaced with amino or R-substituted amino groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would follow similar principles to laboratory synthesis, with additional steps for purification and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoramidic acid, ethyl-, methyl (2,4,5-trichlorophenyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce simpler phosphoramides.
Aplicaciones Científicas De Investigación
Phosphoramidic acid, ethyl-, methyl (2,4,5-trichlorophenyl) ester has several applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Industry: Utilized in the production of other chemical compounds and materials.
Mecanismo De Acción
The mechanism of action for phosphoramidic acid, ethyl-, methyl (2,4,5-trichlorophenyl) ester involves its interaction with molecular targets and pathways within biological systems The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoramidic acid, (2,4,5-trichlorophenyl) ethyl ester
- Phosphoramidic acid, N-ethyl-, methyl 2,4,5-trichlorophenyl ester
Uniqueness
Phosphoramidic acid, ethyl-, methyl (2,4,5-trichlorophenyl) ester is unique due to its specific ester configuration and the presence of the 2,4,5-trichlorophenyl group. This configuration may impart distinct chemical and biological properties compared to other phosphoramides.
Propiedades
Número CAS |
2213-84-5 |
|---|---|
Fórmula molecular |
C9H11Cl3NO3P |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
N-[methoxy-(2,4,5-trichlorophenoxy)phosphoryl]ethanamine |
InChI |
InChI=1S/C9H11Cl3NO3P/c1-3-13-17(14,15-2)16-9-5-7(11)6(10)4-8(9)12/h4-5H,3H2,1-2H3,(H,13,14) |
Clave InChI |
GFUPZVAJBBMJEJ-UHFFFAOYSA-N |
SMILES canónico |
CCNP(=O)(OC)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)






